3''-Demethylchartreusin
Description
Structure
3D Structure
Properties
CAS No. |
128229-64-1 |
|---|---|
Molecular Formula |
C31H30O14 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1 |
InChI Key |
YEHWMDOPGZMLDO-LGBQEXNSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
Other CAS No. |
128229-64-1 |
Synonyms |
3''-demethylchartreusin |
Origin of Product |
United States |
Biosynthesis of 3 Demethylchartreusin
Producing Organisms and Strain Identification
3''-Demethylchartreusin is a natural antibiotic that is produced by the bacterium Streptomyces chartreusis. researchgate.netrdd.edu.iq It is recognized as a structural analogue of chartreusin (B1668571) and was first isolated from the culture broth of S. chartreusis, where it is often found as a minor component alongside the more abundant chartreusin. researchgate.net The production of this compound is a feature of specific strains of this actinomycete, including Streptomyces chartreusis IF 1275. lookchem.com
The genus Streptomyces is a well-known source of a vast array of secondary metabolites. actascientific.com The original strain of Streptomyces chartreusis was isolated from soil in Africa. wikipedia.org While S. chartreusis is the definitive source of this compound, related chartreusin-type compounds have been isolated from other Streptomyces species found in different environments. For instance, chartreusin monoacetates have been identified from marine sediment isolates of Streptomyces. researchgate.net This highlights the broad distribution of chartreusin-producing actinomycetes in both terrestrial and marine ecosystems.
| Producing Organism | Compound(s) Produced | Environmental Source |
| Streptomyces chartreusis | Chartreusin, this compound, Elsamicin A | Soil wikipedia.org |
| Marine Streptomyces sp. (e.g., B5525) | Chartreusin, Chartreusin monoacetates | Marine Sediment researchgate.net |
| Unidentified Actinomycete (J907-21) | Elsamicins A and B | Not Specified researchgate.net |
Streptomyces chartreusis as a Primary Source
Proposed Biosynthetic Pathways and Intermediates
The formation of this compound follows the general biosynthetic route of chartreusin, diverging at a late-stage modification step. The pathway relies on a Type II polyketide synthase system and a series of tailoring enzymes.
The core scaffold of this compound is the aglycone known as chartarin (B12298714), which it shares with chartreusin. researchgate.netresearchgate.net The biosynthesis of this aglycone is initiated by a type II polyketide synthase (PKS). utupub.fimdpi.com The process begins with an acetyl starter unit, which is extended through the sequential addition of nine malonyl-CoA extender units to form a decaketide chain. mdpi.comacs.org This highly reactive polyketide chain is then subjected to a series of enzymatic reactions, including cyclizations and aromatizations, which are catalyzed by accessory PKS enzymes like cyclases and aromatases. utupub.fiacs.org These steps shape the linear chain into the characteristic pentacyclic bislactone carbon scaffold of chartarin. nih.gov
Following the formation of the chartarin aglycone, the biosynthetic pathway proceeds with glycosylation, a critical step for the bioactivity of the final compound. acs.org In this stage, sugar moieties are attached to the aglycone. Chartreusin contains a disaccharide composed of D-fucose and D-digitoxose. This compound is distinguished by a different sugar composition, specifically the lack of a methyl group on one of the sugar residues. researchgate.netresearchgate.net The enzymes responsible for this are glycosyltransferases, which catalyze the attachment of the sugar units to the aglycone core. sciepublish.com The exogenously supplied chartarin aglycone can be incorporated by mutant strains and processed by glycosylation to restore the biosynthesis of chartreusin-type molecules, demonstrating the modularity of this step. acs.org
Post-polyketide synthase (PKS) modifications are enzymatic alterations that occur after the polyketide chain has been synthesized and are crucial for generating the structural diversity and biological activity of natural products. sciepublish.commdpi.com In the case of this compound, the defining chemical feature is the result of such a modification. The name itself indicates that the compound lacks a methyl group at the 3''-position of its sugar moiety when compared to the structure of chartreusin. researchgate.netrdd.edu.iq This suggests a specific demethylation reaction occurs, or alternatively, the incorporation of a demethylated sugar precursor during the glycosylation step. This final tailoring step is what differentiates this compound from its parent compound, chartreusin.
Comparative Biosynthetic Routes with Chartreusin
This compound is a structural analogue of the better-known antibiotic, chartreusin. Both compounds are produced by strains of Streptomyces chartreusis and share an identical aglycone core, known as chartarin. researchgate.netresearchgate.net The primary distinction between the two molecules lies in their sugar moieties. researchgate.netresearchgate.net This structural similarity strongly suggests that their biosynthetic pathways are largely congruent, diverging only in the final glycosylation steps.
The biosynthesis of the common chartarin aglycone is believed to follow a type II polyketide synthase (PKS) pathway. This involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the complex benzonaphthopyranone core. researchgate.net
The key difference in the biosynthesis of this compound compared to chartreusin is the nature of the sugar attachments. While both molecules possess a D-digitoxose sugar, the second sugar unit is different. In chartreusin, this second sugar is D-virenose. In this compound, this position is occupied by a demethylated version of this sugar. This suggests a variation in the activity or specificity of the glycosyltransferases or methyltransferases involved in the terminal stages of the biosynthetic pathway. The production of this compound as a minor component alongside chartreusin in Streptomyces chartreusis cultures further supports the idea of a shared pathway with a diverging final step. researchgate.netwiley.com
Genetic Basis of Biosynthesis: Gene Clusters and Enzymatic Machinery
The production of complex secondary metabolites like this compound is orchestrated by a set of genes co-located on the bacterial chromosome, known as a biosynthetic gene cluster (BGC). rsc.org
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The advent of genome sequencing and bioinformatics tools like antiSMASH and BiG-SCAPE has revolutionized the identification of BGCs responsible for natural product synthesis. nih.govsecondarymetabolites.org These computational platforms can scan microbial genomes to identify regions containing the characteristic genes for pathways like those of polyketide synthases and non-ribosomal peptide synthetases. plos.org For this compound, the BGC would be expected to be highly similar to that of chartreusin, containing genes for a type II PKS, as well as genes encoding enzymes for tailoring reactions such as cyclization, oxidation, and glycosylation. researchgate.netfrontiersin.org The identification of such a cluster in Streptomyces chartreusis provides the genetic blueprint for its synthesis. rsc.org While the specific BGC for this compound has not been explicitly detailed as separate from chartreusin's in the provided results, its existence is inferred from the production of the compound.
Functional Annotation of Key Enzyme-Encoding Genes
Functional annotation aims to assign specific roles to the individual genes within the identified BGC. mdpi.com This process involves comparing the gene sequences to databases of known protein functions. For the this compound BGC, key enzyme-encoding genes would include:
Polyketide Synthase (PKS) genes: These are responsible for assembling the carbon backbone of the chartarin aglycone.
Cyclase and Aromatase genes: These enzymes catalyze the intricate folding and ring-forming reactions of the polyketide chain.
Glycosyltransferase genes: These are crucial for attaching the sugar moieties to the aglycone. The difference between the chartreusin and this compound pathways likely lies within the specificity of these enzymes or the presence of an additional modifying enzyme.
Methyltransferase genes: The absence of a methyl group in this compound compared to chartreusin points to a difference in the function or expression of a methyltransferase-encoding gene. This could be due to a non-functional methyltransferase or the action of a demethylating enzyme.
Regulatory genes: These control the expression of the entire BGC, turning production on or off in response to environmental or developmental cues.
The functional annotation of these genes is critical for understanding the precise molecular steps leading to the synthesis of this compound. maxapress.com
Heterologous Reconstitution and Expression Systems for Pathway Elucidation
To confirm the function of a BGC and its constituent genes, scientists often employ heterologous expression. mdpi.comsemanticscholar.org This involves cloning the entire BGC from the native producer, Streptomyces chartreusis, and introducing it into a more genetically tractable host organism, such as a different Streptomyces species or even E. coli. nih.gov Successful production of this compound in the heterologous host confirms that the cloned BGC is indeed responsible for its synthesis. mdpi.com This technique also allows for more detailed studies of the pathway through gene knockouts or modifications, which can help to elucidate the function of individual enzymes. nih.gov Refactoring the BGC, which involves rearranging or optimizing the genes for expression in the new host, can also be employed to improve yields and facilitate study. nih.gov
Biotechnological Approaches for Biosynthetic Pathway Manipulation
Understanding the biosynthesis of this compound opens the door to using biotechnology to enhance its production for research and potential applications.
Strain Engineering for Enhanced Production
Strain engineering involves the targeted genetic modification of the producing organism to increase the yield of a desired compound. biocatalysts.comaciesbio.com Several strategies can be applied to enhance the production of this compound:
Deletion of Competing Pathways: The genomes of Streptomyces are rich in BGCs. frontiersin.org Deleting the gene clusters for other major secondary metabolites can redirect metabolic flux towards the this compound pathway, thereby increasing its yield. isomerase.com
Optimization of Precursor Supply: The biosynthesis of this compound depends on the availability of primary metabolites like acetyl-CoA and specific sugars. nih.gov Engineering the primary metabolism of the host to increase the intracellular pools of these precursors can significantly boost production. researchgate.net
Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to altered patterns of secondary metabolism and increased production of specific compounds.
These strain engineering approaches, often guided by systems biology and metabolic modeling, are powerful tools for optimizing the production of this compound. researchgate.net
Combinatorial Biosynthesis for Analog Generation
Combinatorial biosynthesis is a powerful strategy that leverages the genetic manipulation of biosynthetic pathways to create novel derivatives of natural products. nih.govnih.gov This approach involves modifying the enzymes within a metabolic pathway or introducing new genes to alter the final chemical structure, thereby generating a library of related compounds. nih.gov In the context of chartreusin-type molecules, combinatorial biosynthesis has been successfully employed to produce a variety of analogs with modified functionalities, offering a means to explore structure-activity relationships. acs.orgnih.gov
Research has demonstrated the utility of harnessing enzymatic promiscuity within the chartreusin biosynthetic pathway to create a focused collection of new derivatives. acs.orgnih.gov This is particularly valuable as synthetic methods for modifying the complex chartreusin scaffold are limited. acs.orgnih.gov Key strategies include pathway engineering of the chartreusin polyketide synthase (PKS), mutational synthesis, and the feeding of synthetic aglycones to engineered microbial strains. acs.orgnih.govrsc.org
One notable application of these techniques involved the use of an engineered mutant of the producing organism. acs.orgnih.gov By establishing improved synthetic routes for various substituted coumarin (B35378) building blocks, researchers were able to feed these precursor molecules to the engineered strain. acs.orgnih.gov This whole-cell approach facilitated the conversion of diverse, fully synthetic polyphenolic aglycones into their corresponding glycosides, leading to the generation and full characterization of eleven new chartreusin analogs. acs.orgnih.gov This work showcases the potential of combining synthetic chemistry with genetic engineering to expand the chemical diversity of this class of natural products. acs.orgnih.gov The heterologous expression of biosynthetic gene clusters in more genetically amenable hosts is another promising technique that facilitates the genetic manipulation required for generating novel analogs. uni-saarland.denih.gov
The structural modifications achieved through these combinatorial approaches have a significant impact on the biological properties of the resulting compounds. For instance, the replacement of a methyl group with a hydrogen atom was found to drastically decrease cytotoxicity while enhancing antimycobacterial activity. acs.orgnih.gov This highlights the potential of combinatorial biosynthesis to fine-tune the biological activity of complex natural products like this compound.
Table 1: Chartreusin Analogs Generated via Combinatorial Biosynthesis
The following table details the novel chartreusin analogs produced through the application of pathway engineering and mutational synthesis, as described in scientific literature. acs.orgnih.gov
| Analog Type | Modification Description |
| Desmethyl | Replacement of a methyl group with a hydrogen atom. |
| Methyl | Introduction of a methyl group. |
| Ethyl | Introduction of an ethyl group. |
| Vinyl | Introduction of a vinyl group. |
| Ethynyl (B1212043) | Introduction of an ethynyl group. |
| Bromo | Introduction of a bromine atom. |
| Hydroxy | Introduction of a hydroxyl group. |
| Methoxy (B1213986) | Introduction of a methoxy group. |
| (1→2) abeo-chartreusins | Structural rearrangement of the chartreusin core. |
Molecular Mechanisms of Action of 3 Demethylchartreusin
Cellular Target Identification and Characterization
The primary cellular target of the chartreusin (B1668571) family of compounds is nuclear DNA. The interaction with DNA and subsequent inhibition of key nuclear enzymes form the basis of their biological activity.
Interactions with Nucleic Acids: DNA Binding and Modification
3''-Demethylchartreusin and its analogues are known to bind directly to DNA, a critical step in their mechanism of action. wikipedia.org These compounds exhibit a notable preference for binding to GC-rich tracts within the DNA double helix. researchgate.net The binding is a multivalent interaction, involving the planar chromophore of the molecule sliding between the base pairs (intercalation) while the sugar portions interact with the minor groove. nih.govresearchgate.net This interaction is cooperative and has a high affinity, particularly for DNA sequences with alternating GC or AT pairs. wikipedia.org
Thermodynamic studies on chartreusin have quantified this interaction. The binding is an enthalpy-driven process, indicating a strong, favorable interaction upon binding. nih.gov This binding physically alters the DNA topology, causing an unwinding of the helix. nih.gov For instance, elsamicin A has been shown to unwind the DNA helix by approximately 19 degrees per bound molecule. nih.govacs.org A significant consequence of this DNA binding is the induction of single-strand scission, which is believed to occur through the generation of free radicals. researchgate.netresearchgate.net
Table 1: DNA Interaction Parameters for Chartreusin and Analogs
| Compound | Parameter | Value | Source(s) |
|---|---|---|---|
| Chartreusin | Binding Constant (Kb) | 3.6 x 105 M-1 | nih.gov |
| Chartreusin | Dissociation Constant (Kd) | 1.8 x 10-7 M (Calculated from Kb) | vulcanchem.com |
| Chartreusin | Binding Enthalpy (ΔHb) | -7.07 kcal/mol | nih.gov |
| Chartreusin | Change in Heat Capacity (ΔCp) | -391 cal/mol·K | nih.gov |
| Elsamicin A | Apparent Unwinding Angle (φ) | 19° ± 2.7° | nih.govacs.org |
Enzyme Inhibition Profiles
Following DNA binding, this compound and its relatives interfere with the function of crucial enzymes involved in DNA replication and transcription. researchgate.net There is a pronounced inhibitory effect on RNA synthesis. researchgate.net Specifically, chartreusin is a potent inhibitor of RNA Polymerase II, the enzyme responsible for transcribing messenger RNA from a DNA template. researchgate.netvulcanchem.com This inhibition is significantly more potent than its effect on DNA polymerase α. vulcanchem.com
Furthermore, these compounds are powerful inhibitors of Topoisomerase II. researchgate.netresearchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA, such as supercoiling, which occurs during replication and transcription. researchgate.net By inhibiting Topoisomerase II, compounds like elsamicin A prevent the resealing of the DNA strands that the enzyme temporarily cleaves, leading to an accumulation of DNA breaks and ultimately disrupting these vital cellular processes. researchgate.netresearchgate.net While some studies have investigated interactions with Topoisomerase I, the primary target for this class of compounds is considered to be Topoisomerase II. nih.gov
Table 2: Enzyme Inhibition Profile for Chartreusin
| Enzyme Target | IC₅₀ Value | Potency Comparison | Source(s) |
|---|---|---|---|
| RNA Polymerase II | 0.34 µM | 4.7-fold more potent than against DNA polymerase α | vulcanchem.com |
| DNA Polymerase α | 1.6 µM | - | vulcanchem.com |
| Topoisomerase II | Potent Inhibitor | Considered one of the most potent inhibitors reported (for Elsamicin A) | researchgate.netresearchgate.net |
Elucidation of Intracellular Signaling Pathway Modulation
The DNA damage and enzymatic inhibition caused by this compound trigger downstream signaling cascades that control cell fate, particularly those governing proliferation and apoptosis.
Regulation of Proliferation-Related Pathways (e.g., PI3K/Akt/mTOR signaling pathway)
Direct evidence specifically linking this compound or its close analogues to the PI3K/Akt/mTOR signaling pathway is not yet established in the literature. However, this pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. nih.govgoogle.com Many natural products, including some coumarins—the class of compound to which the chartreusin aglycone belongs—have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. nih.govsemanticscholar.orgnih.gov For example, the coumarin (B35378) aesculetin was found to suppress the phosphorylation of key proteins in this pathway. semanticscholar.org This suggests that modulation of PI3K/Akt/mTOR signaling could be a plausible, though currently unconfirmed, secondary mechanism contributing to the antiproliferative effects of the chartreusin family.
Modulation of Apoptotic Pathways (e.g., Mitochondria-Dependent Apoptosis)
The extensive DNA damage induced by compounds like this compound is a potent trigger for apoptosis (programmed cell death), primarily through the intrinsic, or mitochondria-dependent, pathway. encyclopedia.pub This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak). nih.govmdpi.com
Upon cellular stress, such as DNA damage, the balance shifts in favor of pro-apoptotic proteins. encyclopedia.pub This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in which proteins like cytochrome c are released from the mitochondrial intermembrane space into the cytosol. mdpi.comnih.gov In the cytosol, cytochrome c participates in the formation of the "apoptosome," a complex that activates caspase-9, an initiator caspase. encyclopedia.pub Active caspase-9 then proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving numerous cellular substrates, leading to the characteristic morphological changes of cell death. encyclopedia.pubmdpi.com The mechanism of Topoisomerase II inhibition and subsequent DNA damage, as seen with the chartreusin family, is a well-established route to inducing this caspase-dependent mitochondrial apoptotic cascade. researchgate.net
Cellular Responses and Pharmacodynamic Effects
The molecular interactions of this compound culminate in distinct cellular responses and potent pharmacodynamic effects, primarily characterized by cytotoxicity against cancer cells. The inhibition of DNA replication and transcription leads to a halt in the cell cycle. wikipedia.org Specifically, chartreusin has been shown to slow the progression of cells from the G1 phase into the S (synthesis) phase and to completely arrest cells in the G2 phase, preventing their entry into mitosis (M phase). wikipedia.org Cells already undergoing DNA replication in the S phase are particularly susceptible to the lethal effects of the compound. wikipedia.org
This cell cycle disruption and induction of apoptosis translate into significant antitumor activity. Both chartreusin and its derivatives, elsamicin A and elsamicin B, have demonstrated profound cytotoxic effects against a range of human tumor cell lines. rsc.orgrsc.org
Induction of Apoptosis in Cancer Cell Lines
This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is critical in cancer therapy as it leads to the elimination of malignant cells. The induction of apoptosis by this compound is a key aspect of its antitumor activity.
The process of apoptosis is complex, involving a cascade of molecular events. In the context of cancer treatment, compounds that can trigger this pathway are of significant interest. Research has shown that certain microbial extracts can induce apoptosis in cancer cells through various mechanisms. nih.gov For instance, some extracts cause disruption of the mitochondrial membrane potential, leading to the activation of caspases, which are crucial enzymes in the apoptotic process. nih.gov Specifically, the activation of caspase-3/7, caspase-8, and caspase-9 has been observed, along with the cleavage of PARP-1, a protein involved in DNA repair and cell death. nih.gov
While direct studies on this compound's specific apoptotic pathway are emerging, the mechanisms of similar compounds offer valuable insights. For example, the ATP analog 3'Me-ATP induces apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the tumor suppressor gene p53. nih.gov This leads to the activation of initiator caspase-9 and effector caspase-3. nih.gov Similarly, vernodalin, a compound isolated from Centratherum anthelminticum, induces apoptosis in breast cancer cells by activating the intrinsic caspase pathway. plos.org This is evidenced by the increased activity of caspase-3/7 and caspase-9, and the downregulation of anti-apoptotic molecules Bcl-2 and Bcl-xL. plos.org
The induction of apoptosis is a hallmark of many effective cancer therapies. For example, a triple-drug combination has been shown to induce apoptosis in cervical cancer cell lines through the intrinsic caspase-3 pathway, involving key pro-apoptotic proteins like BAD, BAX, and cytochrome-C. frontiersin.org Furthermore, TLR3 activation in non-small-cell lung cancer cells has been demonstrated to induce apoptosis, which is associated with caspase-3 activation. mdpi.com These examples highlight the importance of apoptosis induction in anticancer activity and provide a framework for understanding the potential mechanisms of this compound.
Table 1: Effects of Apoptosis-Inducing Agents on Cancer Cell Lines
| Compound/Agent | Cancer Cell Line(s) | Key Apoptotic Events |
|---|---|---|
| Microbial Extracts | Various human cancer cell lines | MMP disruption, caspase-3/7, -8, -9 activation, PARP-1 cleavage. nih.gov |
| 3'Me-ATP | Hep2, SiHa | Downregulation of Bcl-2, Bcl-xL; upregulation of p53; activation of caspase-9, -3. nih.gov |
| Vernodalin | MCF-7, MDA-MB-231 (Breast cancer) | Activation of intrinsic caspase pathway (caspase-3/7, -9); downregulation of Bcl-2, Bcl-xL. plos.org |
| Triple-drug therapy | HeLa, SiHa, CaSki (Cervical cancer) | Activation of intrinsic caspase-3 pathway (BAD, BAX, cytochrome-C). frontiersin.org |
| TLR3 Agonist | Calu-3, H460 (Lung cancer) | TLR3-mediated apoptosis, caspase-3 activation. mdpi.com |
Cell Cycle Arrest (e.g., G1 phase)
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, specifically inducing arrest in the G1 phase. The cell cycle is a series of events that leads to cell division and replication. wikipedia.org Disrupting this cycle is a key strategy in cancer treatment to halt the uncontrolled proliferation of tumor cells. nih.gov
Cell cycle arrest at the G1 phase prevents the cell from entering the S phase, where DNA replication occurs. This blockage is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins. mdpi.com For instance, the inhibition of cyclin D-CDK4/6 and cyclin E-CDK2 complexes is crucial for halting the cell cycle in the G1 phase. mdpi.com
Studies on other anticancer agents provide a model for how this compound might exert its effect. For example, the small molecule THTMP induces G1/S cell cycle arrest in glioblastoma cells by targeting the p53 signaling pathway and decreasing the levels of cyclin-dependent kinase 1, cyclin A2, cyclin E1, and E2. frontiersin.org Similarly, the CaMK-II inhibitor KN-93 causes G1 arrest in fibroblasts, highlighting the role of specific kinases in cell cycle progression. nih.gov In some B-cell lymphomas, chemotherapeutic agents like cytarabine (B982) can induce G1 phase arrest. haematologica.org The ability of a compound to induce cell cycle arrest is a significant indicator of its antiproliferative potential. dovepress.com
The mechanism often involves the modulation of key regulatory proteins. For example, the SARS-CoV 3a protein induces G1 phase arrest by reducing the level of cyclin D3 and the phosphorylation of the retinoblastoma (Rb) protein. nih.gov This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for S phase entry. mdpi.com
Table 2: Examples of Agents Inducing G1 Phase Cell Cycle Arrest
| Agent | Cell Line(s) | Mechanism of G1 Arrest |
|---|---|---|
| THTMP | LN229, Snb19 (Glioblastoma) | Targets p53 signaling; decreases CDK1, Cyclin A2, E1, E2. frontiersin.org |
| KN-93 | NIH 3T3 (Fibroblasts) | Inhibition of CaMK-II. nih.gov |
| Cytarabine | CH12, G1XP (B-cell lymphoma) | Induces G1 arrest at early time points. haematologica.org |
| SARS-CoV 3a protein | HEK 293, COS-7, Vero | Reduces cyclin D3 levels and Rb phosphorylation. nih.gov |
| Trichodermin | OVCAR-3, A2780/CP70 (Ovarian cancer) | Inhibits expression of G1 CDKs and cyclins by suppressing Cdc25A. mdpi.com |
Inhibition of Cell Proliferation
A primary outcome of the induction of apoptosis and cell cycle arrest by this compound is the potent inhibition of cancer cell proliferation. researchgate.net Cell proliferation is the process of cell growth and division, which is dysregulated in cancer, leading to tumor formation and progression. wikipedia.org
The antiproliferative effects of this compound are a direct consequence of its ability to interfere with fundamental cellular processes. By halting the cell cycle and triggering programmed cell death, the compound effectively reduces the number of viable cancer cells. This mechanism is shared by many successful chemotherapeutic agents.
The inhibition of cell proliferation can be quantified and is a key measure of a compound's anticancer efficacy. For instance, the antiproliferative effects of ATP analogs have been attributed to their ability to reduce the intracellular levels of deoxynucleotides by inhibiting ribonucleotide reductase. nih.gov In mantle cell lymphoma, a "proliferation signature" based on gene expression can predict patient survival, highlighting the clinical relevance of targeting cell proliferation. nih.gov The inhibition of proliferation is often the result of a combination of apoptosis and cell cycle arrest, as seen with p53 gene delivery, which leads to both outcomes. dovepress.com
Furthermore, the signaling pathways that control cell proliferation are complex and tightly regulated in normal cells. In multicellular organisms, these pathways are often controlled by gene regulatory networks and growth factors. wikipedia.org Cancer cells often have mutations in these pathways, leading to uncontrolled proliferation. wikipedia.org Compounds like this compound that can override these aberrant signals and inhibit proliferation are therefore valuable therapeutic candidates.
Table 3: Research Findings on Inhibition of Cell Proliferation
| Compound/Agent | Target/Mechanism | Outcome |
|---|---|---|
| This compound | Murine tumors | Potent inhibitory activities. researchgate.net |
| ATP Analogs | Leukemic and ovarian carcinoma cell lines | Inhibit ribonucleotide reductase, reducing deoxynucleotide levels. nih.gov |
| p53 Gene Delivery | Cancer cells | Induces apoptosis and cell cycle arrest. dovepress.com |
| CDK4/6 inhibitors | CD4+ Treg cells | Inhibit proliferation. frontiersin.org |
Comparative Molecular Mechanism Studies with Chartreusin
This compound is a structural analog of chartreusin, another natural product with known antitumor properties. researchgate.netresearchgate.net Both compounds are produced by Streptomyces chartreusis and share the same aglycone, but differ in their sugar moieties. researchgate.netresearchgate.net This structural similarity and difference make comparative studies of their molecular mechanisms particularly insightful.
Chartreusin is known to exert its biological effects by binding to DNA, specifically to GC-rich regions, and inhibiting RNA synthesis. researchgate.net It can also cause single-strand breaks in DNA through the formation of free radicals. researchgate.net Furthermore, chartreusin has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov This mechanism of action, involving direct interaction with DNA and key cellular enzymes, is a common feature of many anticancer antibiotics.
For example, elsamicin A, another related antibiotic, also binds to DNA and is a potent inhibitor of topoisomerase II. researchgate.net However, its different sugar moiety, which includes an amino sugar, makes it more water-soluble than chartreusin. researchgate.net This highlights how modifications to the sugar portion of the molecule can significantly impact its properties. Comparative studies are essential to delineate the precise contributions of the aglycone and the sugar moieties to the anticancer activity of this compound and to understand how it may differ from or improve upon the properties of chartreusin.
Table 4: Comparison of Chartreusin and Related Compounds
| Compound | Structural Feature | Known Mechanism of Action |
|---|---|---|
| Chartreusin | Contains a specific aglycone and sugar moieties. | Binds to GC-rich DNA, inhibits RNA synthesis, inhibits topoisomerase II, causes DNA single-strand breaks. researchgate.netnih.gov |
| This compound | Same aglycone as chartreusin, but different sugar groups. researchgate.netresearchgate.net | Antitumor antibiotic. nih.gov |
| Elsamicin A | Structurally related to chartreusin, contains an amino sugar. researchgate.net | Potent inhibitor of topoisomerase II, binds to DNA. researchgate.net |
Computational Approaches to Mechanism of Action Prediction
Computational methods are increasingly being used to predict and analyze the molecular mechanisms of action of novel compounds like this compound. These approaches can provide valuable insights into how a molecule interacts with its biological targets and the downstream pathways it affects.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein or nucleic acid. jscimedcentral.comasianjpr.com This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand and its receptor. asianjpr.com The goal is to find the conformation that minimizes the free energy of the system, indicating a stable complex. jscimedcentral.com
For a compound like this compound, molecular docking can be used to predict its binding to potential targets such as DNA, topoisomerase II, or other enzymes involved in cancer cell proliferation and survival. By simulating the interaction at a molecular level, researchers can identify key binding interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. ijcrt.org The predicted binding affinity, often expressed as a score or a dissociation constant (Kd), can help to rank potential targets and guide further experimental validation. ijcrt.orgfrontiersin.org
Recent advancements in deep learning have further enhanced the capabilities of molecular docking, allowing for more accurate predictions of protein-ligand structures and binding affinities. arxiv.org These computational tools can screen large libraries of compounds against various targets, accelerating the identification of promising drug candidates. jscimedcentral.com
Pathway enrichment analysis is a bioinformatics method used to determine whether a list of genes or proteins that are affected by a compound are over-represented in specific biological pathways. plos.org This analysis helps to interpret large-scale 'omics' data (e.g., from transcriptomics or proteomics) and to identify the biological processes that are most significantly perturbed by the compound. publisso.de
If, for example, treatment of cancer cells with this compound leads to changes in the expression of a set of genes, pathway enrichment analysis can reveal whether these genes are predominantly involved in apoptosis, cell cycle regulation, DNA repair, or other relevant pathways. This is typically done using statistical tests, such as Fisher's exact test, to calculate a p-value for the enrichment of each pathway. publisso.de
The results of pathway enrichment analysis are often visualized as networks, where pathways are represented as nodes and their connections indicate shared genes. This network-based approach helps to simplify the interpretation of complex data and to identify clusters of related pathways that represent a common biological theme. For a novel compound like this compound, this type of analysis can provide a systems-level understanding of its mechanism of action and generate new hypotheses for further investigation. arxiv.org
Machine Learning for Target and Pathway Prediction
The identification of molecular targets and the elucidation of the pathways through which a bioactive compound, such as this compound, exerts its effects are critical yet challenging steps in drug discovery and chemical biology. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. nih.govnih.gov In recent years, computational methods, particularly machine learning (ML), have emerged as powerful tools to predict drug-target interactions (DTIs) and to hypothesize the biological pathways a compound might modulate. frontiersin.orgnih.gov These in silico approaches leverage the vast and growing amount of biological and chemical data to build predictive models, offering a cost-effective and rapid means to generate testable hypotheses for compounds with unknown mechanisms of action. benthamscience.comfrontiersin.org
Machine learning models for DTI prediction are generally built on the principle that similar molecules are likely to interact with similar protein targets. oup.com These methods translate information about drugs and their protein targets into numerical features that an algorithm can learn from. oup.com For a compound like this compound, its structural information would be encoded into a format suitable for the ML model. The model, having been trained on large datasets of known compound-target interactions, can then predict the likelihood of an interaction between this compound and a panel of potential protein targets. nih.gov
The general workflow for predicting the targets of a natural product using machine learning involves several key steps. Initially, large datasets of known interactions between small molecules and proteins are compiled from public databases. frontiersin.org The chemical structures of the small molecules and the sequences or structures of the proteins are then converted into numerical descriptors or "fingerprints". nih.gov Various ML algorithms can be trained on these datasets to learn the complex relationships between the chemical features of a ligand and the properties of its target protein. oup.com Once trained, the model can be used to screen new compounds, like this compound, against a database of potential targets to predict novel interactions. nih.gov
A variety of machine learning algorithms have been applied to the problem of DTI prediction, each with its own strengths and weaknesses. These range from traditional methods to more complex deep learning architectures. nih.gov
| Machine Learning Model | Description | Application in Target Prediction |
| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. oup.com | Used to classify whether a given compound-protein pair will interact based on their features. frontiersin.org |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. oup.com | Applied to DTI prediction by combining the predictions of many trees to improve accuracy and control for overfitting. frontiersin.org |
| K-Nearest Neighbors (KNN) | A non-parametric method that classifies a data point based on the majority class among its 'k' nearest neighbors in the feature space. oup.com | Predicts the target of a new compound based on the known targets of the most structurally similar compounds in the training data. jst.go.jp |
| Naive Bayes (NB) | A probabilistic classifier based on applying Bayes' theorem with strong (naive) independence assumptions between the features. oup.com | Has been used as a baseline method in comparative studies for target prediction. oup.com |
| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. nih.gov | Models like DeepDTA and DeepConv-DTI use convolutional neural networks (CNNs) to learn from raw sequence data of proteins and 1D representations of compounds to predict binding affinities. frontiersin.orgnih.gov |
| Transfer Learning | A machine learning technique where a model developed for a task is reused as the starting point for a model on a second task. | A model pre-trained on a large dataset of general chemical compounds (from ChEMBL, for example) can be fine-tuned on a smaller, more specific dataset of natural products to improve prediction accuracy for this chemical class. nih.gov |
Detailed research findings have demonstrated the utility of these approaches for natural products. For instance, a study focusing on predicting targets for natural products employed a transfer learning approach. nih.gov A deep learning model was first trained on a broad dataset of compounds from the ChEMBL database and then fine-tuned using a smaller dataset of known natural product-target interactions. nih.gov This method achieved a high area under the receiver operating characteristic curve (AUROC) score of 0.910, indicating excellent predictive performance, even with limited training data specific to natural products. nih.gov Such a model could theoretically be applied to this compound to generate a ranked list of potential protein targets.
Another comparative study evaluated the performance of eight different machine learning algorithms for the target prediction of natural products, including SVM, random forest, and various neural network architectures. oup.com The study explored different conditions, such as activity thresholds and input features, to optimize the models. oup.com Their findings indicated that consensus models, which combine the predictions from multiple algorithms, often lead to improved performance. oup.com
Furthermore, machine learning can be instrumental in predicting the metabolic pathways a compound may be involved in or affect. acs.org By predicting a compound's targets, it is possible to map these targets to known biological pathways. For example, if a machine learning model predicts that this compound interacts with specific kinases, subsequent pathway analysis could suggest its involvement in signaling cascades regulated by those kinases, such as the MAPK or PI3K pathways. Some computational tools, like the Prediction of Activity Spectra for Substances (PASS) server, use structure-activity relationships from a vast training set to predict a wide range of biological activities, which can hint at pathway involvement. nih.gov
While no specific machine learning studies have been published focusing exclusively on this compound, the established methodologies in the field of in silico drug-target interaction prediction provide a clear framework for how such an investigation could be conducted. mdpi.combiorxiv.org By representing the unique chemical structure of this compound as a molecular fingerprint and inputting it into these powerful predictive models, researchers can generate valuable, experimentally verifiable hypotheses about its molecular targets and mechanisms of action.
Chemical Synthesis Strategies for 3 Demethylchartreusin and Analogues
Total Synthesis Approaches to the Benzopyrano-Benzopyranone Core (Aglycone)
The aglycone of 3''-demethylchartreusin, chartarin (B12298714), is a rigid, planar, and electron-deficient pentacyclic system featuring a bislactone scaffold. rsc.orgrsc.org These characteristics, along with poor solubility, create substantial hurdles for its total synthesis. rsc.org Despite these difficulties, methods have been developed for the construction of the chartarin framework, which are foundational for accessing this compound. rsc.org
The total synthesis of chartreusin-type molecules has been a formidable goal, with the first collective chemical syntheses of chartreusin (B1668571) and its analogues being a recent achievement. rsc.orgresearchgate.net A key retrosynthetic strategy involves dissecting the target molecule into the chartarin aglycone and the constituent sugar chains. researchgate.net For the aglycone itself, two principal routes have been explored to assemble the benzopyrano-benzopyranone core. rsc.orgrsc.org
Route A: This convergent approach involves a Hauser-Kraus annulation between a glycosylated phthalide (B148349) (a subunit of the aglycone) and a coumarin (B35378) building block. rsc.orgresearchgate.net A significant advantage of this strategy is that the challenging phenolic glycosidic bond is formed on a smaller, more manageable fragment before the final assembly of the pentacyclic aglycone. This tactic circumvents the difficulties of direct glycosylation of the sterically hindered and electronically deactivated C10-hydroxyl group of the fully formed chartarin. rsc.orgrsc.org
Route B: A more direct, though challenging, approach involves the direct glycosylation of a pre-formed chartarin aglycone derivative. rsc.orgresearchgate.net This enhances the convergence of the synthesis but must contend with the unfavorable properties of the chartarin acceptor, including low solubility and the presence of an intramolecular hydrogen bond involving the C10-hydroxyl group. rsc.org
The choice of the Hauser-Kraus reaction is predicated on its mild conditions and proven effectiveness in constructing such complex architectures. researchgate.net
The construction of the chartarin aglycone hinges on key carbon-carbon bond-forming reactions that build the fused ring system.
Hauser-Kraus Annulation: This reaction is central to the assembly of the benzopyrano-benzopyranone skeleton. rsc.orgresearchgate.net It involves the reaction of a substituted coumarin with a phthalide derivative. The reaction proceeds under basic conditions and effectively forges the core structure of the aglycone. researchgate.net
Table 1: Key Reactions in Aglycone Synthesis
| Reaction | Type | Purpose | Reference |
|---|---|---|---|
| Hauser-Kraus Annulation | Annulation / C-C Bond Formation | Construction of the pentacyclic benzopyrano-benzopyranone core. | rsc.orgresearchgate.net |
Retrosynthetic Analysis for Complex Frameworks
Glycosidic Bond Formation Strategies
Attaching the sugar chains to the chartarin aglycone is one of the most challenging aspects of the total synthesis of this compound and its analogues. rsc.org The formation of the phenolic O-glycosidic bond at the C10 position is particularly intractable. rsc.org
Several factors contribute to this difficulty:
Poor Acceptor Properties: Phenols are generally inferior acceptors in glycosylation reactions. The chartarin aglycone is an especially challenging substrate due to its electron-deficient core, which reduces the nucleophilicity of the C10-hydroxyl group. rsc.orgrsc.org
Low Solubility: The planar, polycyclic aglycone has extremely low solubility in common glycosylation solvents. rsc.org
Intramolecular Hydrogen Bonding: The target C10-hydroxyl group is involved in an intramolecular hydrogen bond, further diminishing its reactivity. rsc.org
Complex Sugar Donors: The synthesis involves rare sugars, which can be difficult to prepare and activate as effective glycosyl donors. rsc.org
To overcome these obstacles, specific glycosylation methods have been employed. The Yu glycosylation , which utilizes glycosyl donors with a picoloyl (Pico) group, has proven effective. rsc.orgresearchgate.net This method can proceed under mild conditions. Strategies such as the Pico-involved intermolecular H-bond mediated intramolecular aglycone delivery (HAD) have been developed to achieve high stereoselectivity, particularly for the difficult 1,2-cis glycosidic linkages found in these natural products. rsc.org The synthesis often proceeds in a linear fashion, elongating the sugar chain one monosaccharide at a time to ensure the correct stereochemistry of each linkage. rsc.org
Table 2: Glycosylation Methods and Challenges
| Method/Challenge | Description | Significance | Reference |
|---|---|---|---|
| Yu Glycosylation | A method using glycosyl donors with directing groups like picoloyl (Pico) to promote stereoselective glycosylation. | Enables the formation of challenging glycosidic bonds under mild conditions. | rsc.orgresearchgate.net |
| 1,2-cis Linkages | A notoriously difficult stereochemical arrangement to control in glycosidic bond formation. | Required for the natural product's structure; achieved through careful donor design and strategies like HAD. | rsc.org |
| Phenolic Acceptor | The C10-hydroxyl on the chartarin aglycone is a sterically hindered and electronically deactivated phenolic group. | A major obstacle to glycosylation, requiring powerful and specialized glycosylation methods. | rsc.orgrsc.org |
Semisynthetic Modifications and Derivatization
Given the complexity of total synthesis, semisynthetic and biosynthetic approaches are valuable for generating analogues of chartreusin and this compound to explore their structure-activity relationships (SAR). rsc.orgnih.gov
This compound is itself a naturally occurring analogue of chartreusin, differing in the sugar chain. nih.govresearchgate.netresearchgate.net This highlights that modifications to the glycosidic portion are a key avenue for creating diversity. Synthetic strategies allow for the incorporation of various natural and unnatural sugar units. The collective total synthesis approach, which features convergent routes, is well-suited for this purpose. rsc.orgrsc.org By preparing a range of monosaccharide building blocks, different sugar chains can be assembled and attached to the aglycone. rsc.orgnih.gov For instance, the synthesis of chartreusin, D329C, and elsamicins A and B was achieved from common intermediates, demonstrating the feasibility of accessing diverse analogues by varying the sugar components. rsc.orgresearchgate.net This modularity allows for the synthesis of analogues with variations in methylation, amination, or the entire monosaccharide unit. rsc.orgnih.gov
While modifying the sugar chains is a primary strategy, altering the chartarin aglycone itself offers another route to new analogues. nih.gov Chemobiosynthesis and mutasynthesis have been powerful tools in this regard. rsc.orgf1000research.com These techniques combine chemical synthesis with the biosynthetic machinery of the producing organism, Streptomyces chartreusis. nih.govf1000research.com
In a mutasynthesis approach, the biosynthesis of the natural aglycone is blocked by genetic engineering. The mutant strain is then fed synthetic, modified aglycone precursors (e.g., substituted coumarins). nih.gov The cell's enzymes process these unnatural precursors and attach the natural sugar chains, resulting in novel chartreusin analogues. This method has been used to generate a library of derivatives with substituents such as ethyl, vinyl, ethynyl (B1212043), and bromo groups on the aglycone ring system. nih.gov This strategy successfully bypasses the need for total synthesis for each new analogue, providing efficient access to compounds with fine-tuned properties. nih.govf1000research.com
Synthetic Access to Analogs with Modified Sugar Moieties
Convergent vs. Linear Synthetic Route Design
In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule. wikipedia.orgnumberanalytics.com These fragments are then combined (coupled) in the later stages of the synthesis to complete the final product. wikipedia.org This approach offers several benefits:
Increased Flexibility: The modular nature of convergent synthesis allows for the preparation of various analogues. numberanalytics.com By modifying one fragment independently of the others, a library of related compounds can be generated efficiently for structure-activity relationship (SAR) studies. ic.ac.uk
Easier Purification: Intermediates in a convergent synthesis are generally less complex than those in the later stages of a linear route, simplifying purification.
In the synthesis of chartreusin-type compounds, including analogues like this compound, researchers have successfully employed strategies that embrace convergence. A notable approach involves the synthesis of the key chartarin 10-O-monosaccharide glycosides through two complementary routes. researchgate.netrsc.orgrsc.org
Route B: An alternative route involves forging the glycosidic bond at a later stage, after the main aglycone skeleton is more fully assembled. rsc.org While also successful, this approach can present greater challenges due to the steric hindrance around the glycosylation site on the complex aglycone. rsc.org
The comparison of these routes highlights the strategic advantage of a convergent approach (Route A) in managing the complexity of chartreusin synthesis, enabling a more flexible and potentially higher-yielding pathway to the target molecule and its derivatives. rsc.orgrsc.org
Biocatalytic and Chemoenzymatic Approaches in Synthesis
Biocatalytic and chemoenzymatic strategies represent a powerful and increasingly utilized approach for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govrsc.org These methods leverage the catalytic power of enzymes or whole-cell systems to perform specific chemical transformations, which can be difficult to achieve with conventional reagents. chimia.chmdpi.com A chemoenzymatic synthesis integrates enzymatic steps with traditional organic synthesis, creating highly efficient and novel routes to target compounds. mit.edunih.gov
In the context of this compound and its analogues, chemoenzymatic approaches have been particularly fruitful. Researchers have harnessed the promiscuity of enzymes within the chartreusin biosynthetic pathway to create a diverse library of new analogues. nih.govacs.org This strategy, often termed "mutational synthesis" or "mutasynthesis," involves feeding synthetic, modified precursors to an engineered microorganism that contains the necessary enzymatic machinery for the subsequent steps.
A key study utilized an engineered mutant strain of a chartreusin-producing bacterium. nih.govacs.org The native pathway was modified, and the mutant was then supplied with various synthetically-produced aglycones (the non-sugar portion of the molecule). The enzymes within the whole-cell system recognized these synthetic aglycones as substrates and proceeded to glycosylate them, attaching the characteristic sugar moieties to produce novel chartreusin derivatives. nih.govacs.org
This chemoenzymatic method successfully generated eleven new chartreusin analogues, including a desmethyl (demethyl) variant, by feeding the corresponding synthetic aglycones. nih.govacs.org The process demonstrates a powerful fusion of chemical synthesis (to create the diverse aglycones) and biocatalysis (for the specific and efficient glycosylation step).
| Precursor Fed to Engineered Mutant | Resulting Chartreusin Analogue | Type of Approach |
| Synthetic desmethyl-aglycone | Desmethylchartreusin (this compound) | Chemoenzymatic (Mutasynthesis) |
| Synthetic methyl-aglycone | Methylchartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic ethyl-aglycone | Ethylchartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic vinyl-aglycone | Vinylchartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic ethynyl-aglycone | Ethynylchartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic bromo-aglycone | Bromochartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic hydroxy-aglycone | Hydroxychartreusin | Chemoenzymatic (Mutasynthesis) |
| Synthetic methoxy-aglycone | Methoxychartreusin | Chemoenzymatic (Mutasynthesis) |
| This table is based on research findings where diverse synthetic aglycones were converted into new chartreusin analogues using a whole-cell biocatalytic approach. nih.govacs.org |
The success of this strategy showcases the advantages of biocatalysis in natural product synthesis:
High Selectivity: Enzymes perform the glycosylation at the correct position without the need for cumbersome protecting group strategies that are often required in purely chemical synthesis. mdpi.com
Generation of Diversity: It allows for the creation of analogues that might be inaccessible through total synthesis, providing valuable compounds for biological evaluation. nih.gov
Greener Chemistry: Enzymatic reactions typically occur in aqueous media under mild conditions, reducing the reliance on harsh chemicals and organic solvents. rsc.orgnih.gov
By combining the rational design of synthetic precursors with the powerful and selective machinery of biosynthetic pathways, chemoenzymatic strategies provide a highly effective route for the production and diversification of complex natural products like this compound. nih.govacs.org
Structure Activity Relationship Sar Studies of 3 Demethylchartreusin Analogs
Identification of Pharmacophores and Essential Structural Features for Activity
The fundamental pharmacophore of the chartreusin (B1668571) class consists of a planar, pentacyclic benzonaphthopyranone aglycone, known as chartarin (B12298714), attached to a disaccharide moiety. rsc.orgwikipedia.org This intricate scaffold is a member of the aromatic polycyclic polyketide family and is responsible for the compounds' ability to intercalate into DNA, which is a primary mechanism of their anticancer and antibiotic action. rsc.org
Key structural features essential for activity include:
The Planar Aromatic Aglycone: The extensive, flat aromatic system of the chartarin core is crucial for intercalating between the base pairs of DNA. rsc.orgresearchgate.net
The Bislactone Scaffold: The chartarin aglycone contains an unusual bislactone framework which contributes to its unique and rigid conformation. rsc.org
The Glycosidic Linkage: The connection of the sugar residues to the C10 hydroxyl group of the aglycone is a defining feature. The nature and stereochemistry of this linkage can influence both binding and solubility. researchgate.netrsc.org
The Disaccharide Chain: The two sugar units play a significant role in modulating the molecule's interaction with its biological targets and affecting its physicochemical properties. researchgate.netresearchgate.net 3''-Demethylchartreusin is distinguished from chartreusin by the specific nature of its sugar groups. researchgate.netresearchgate.net
Impact of Substitutions on the Aglycone Moiety
Systematic modifications to the chartarin aglycone have demonstrated that even minor substitutions can have a profound impact on biological activity. Pathway engineering and mutational synthesis have been employed to generate a library of chartreusin analogs with diverse substituents on the aromatic ring system. nih.govacs.org
One study generated eleven new analogs, revealing an unexpected range of effects on antiproliferative and antibacterial activities. nih.gov For instance, replacing the C-7 methyl group of the chartreusin aglycone with a hydrogen atom led to a significant decrease in cytotoxicity against cancer cell lines but, conversely, caused a marked enhancement of its antimycobacterial activity. nih.govacs.org This highlights the potential to fine-tune the therapeutic profile by modifying the aglycone. In contrast, the introduction of vinyl or ethynyl (B1212043) groups resulted in analogs with improved antiproliferative potency against a colorectal cancer cell line upon irradiation with blue light. nih.govacs.org
| Substitution on Aglycone | Effect on Cytotoxicity | Effect on Antibacterial Activity | Citation |
| Hydrogen (replaces Methyl) | Drastically Decreased | Markedly Enhanced (Antimycobacterial) | nih.gov, acs.org |
| Vinyl | Improved Potency (with blue light) | - | nih.gov, acs.org |
| Ethynyl | Improved Potency (with blue light) | - | nih.gov, acs.org |
| Bromo | Maintained Activity | - | nih.gov |
| Ethyl | Maintained Activity | - | nih.gov |
| Hydroxy | Maintained Activity | - | nih.gov |
| Methoxy (B1213986) | Maintained Activity | - | nih.gov |
This table summarizes findings from studies where various substituents were introduced onto the chartreusin aglycone.
Influence of Sugar Residue Variations and Glycosylation Patterns
The disaccharide portion of this compound and its relatives is a critical determinant of their biological activity and pharmacological properties. The specific sugar moieties and their linkage pattern distinguish members of the chartreusin family, such as chartreusin, elsamicin A, and this compound itself. wikipedia.orgresearchgate.netresearchgate.net
This compound is a structural analog of chartreusin, sharing the same aglycone but differing in its sugar components. researchgate.netresearchgate.net Elsamicin A, another prominent member of this class, also contains the chartarin aglycone but is appended with different, novel sugar residues, including an amino sugar. researchgate.netethernet.edu.et This variation makes elsamicin A significantly more water-soluble and, in some assays, 10 to 30 times more potent as an antitumor agent than chartreusin. researchgate.netethernet.edu.et
Synthetic and biosynthetic studies have confirmed that the appended sugar chain can determine the functional mechanism of the molecule. researchgate.net For example, ongoing research focuses on "sugar chain engineering," where replacing the native sugars with alternatives like 2,3-di-epi-vancosamine has been shown to improve aqueous solubility by 2.8-fold. vulcanchem.com The strategic variation of these sugar residues is a key avenue for developing derivatives with improved drug-like properties. researchgate.netrsc.org
| Compound | Key Sugar Feature | Impact on Properties | Citation |
| Chartreusin | Standard disaccharide | Baseline activity/solubility | wikipedia.org |
| This compound | Different sugar moieties from chartreusin | Potent antitumor activity | researchgate.net, researchgate.net, rdd.edu.iq |
| Elsamicin A | Contains an amino sugar | Increased water solubility, 10-30x more potent than chartreusin | ethernet.edu.et, researchgate.net |
| IST-622 | Semi-synthetic prodrug of chartreusin | Improved pharmacokinetics | ijabbr.com |
This table compares key chartreusin-type compounds based on their distinct sugar moieties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org For complex natural products like this compound, QSAR can be a powerful tool to predict the activity of novel analogs and guide synthetic efforts, reducing the need for exhaustive trial-and-error synthesis. researchgate.net
While specific QSAR models for this compound are not extensively reported, studies on related coumarin (B35378) and biscoumarin structures provide a framework for how such analyses are conducted. acs.orgresearchgate.net These models typically involve:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of analogs. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the observed biological activity (e.g., IC50 values). nih.govmdpi.com
Validation: The model is rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model creation) methods to ensure its predictive power. mdpi.com
For coumarin derivatives, QSAR studies have revealed the importance of specific fragments, such as ketonic oxygen and aromatic carbons, for their biological effects. researchgate.net A similar approach for this compound analogs would help identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) of the aglycone substituents and sugar moieties that govern their potency. mdpi.com
In Silico Approaches to SAR Analysis
Computational, or in silico, methods are indispensable for modern drug discovery and for rationalizing the complex SAR of molecules like this compound. These approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) is available. nih.govgardp.org LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. jubilantbiosys.com
For this compound analogs, LBDD methods are highly relevant. By analyzing the chemical structures and potencies of known active analogs, a pharmacophore model can be developed. fiveable.me This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com This pharmacophore model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. QSAR, as described previously, is another cornerstone of LBDD. jubilantbiosys.comfiveable.me
Structure-based drug design (SBDD) is employed when the 3D structure of the biological target (e.g., an enzyme or DNA) has been determined experimentally or can be modeled. nih.gov The primary mechanism of action for chartreusin-type compounds involves DNA intercalation and inhibition of topoisomerase II. rsc.orgresearchgate.net
Molecular docking is a key SBDD technique used to predict the preferred binding orientation of a ligand to its target. science.govscience.gov In the case of this compound, docking studies can simulate its interaction with DNA duplexes or the active site of topoisomerase II. science.gov These simulations provide valuable insights into:
The specific binding mode and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) that stabilize the ligand-target complex.
How different substituents on the aglycone or variations in the sugar chain affect these interactions, thereby explaining the observed SAR. mdpi.com
The structural basis for the compound's mechanism of action, such as its ability to disrupt DNA replication or enzyme function. nih.gov
By combining the predictive power of LBDD with the detailed structural insights from SBDD, researchers can build a comprehensive understanding of the SAR for this compound analogs and rationally design next-generation agents with superior therapeutic properties.
In Vitro Research Methodologies for 3 Demethylchartreusin Studies
Cell Culture Models for Biological Efficacy Assessment
The foundation of in vitro testing for 3''-Demethylchartreusin involves the use of established cell culture models. These models provide a renewable and consistent source of biological material to evaluate the compound's potential as an anticancer agent.
Selection and Characterization of Cancer Cell Lines
A critical step in assessing the anticancer potential of this compound is the selection of appropriate cancer cell lines. Researchers utilize a panel of well-characterized cell lines representing different types of human and murine cancers to determine the compound's spectrum of activity. The choice of cell lines is often guided by the need to model various malignancies and to understand the compound's efficacy against cancers with different genetic backgrounds and growth characteristics. nih.gov
Commonly employed cancer cell lines in these studies include:
Murine Leukemias (P388): These cell lines are often used in initial screening programs for anticancer compounds due to their rapid growth and sensitivity to cytotoxic agents. rdd.edu.iqresearchgate.net
B16 Melanoma: A murine melanoma cell line that is a well-established model for studying solid tumor formation and metastasis. rdd.edu.iqnih.govwikipedia.org
Human Lung Cancer (A549): This is a widely used cell line representing non-small cell lung cancer, a major type of lung malignancy. researchgate.net
Human Breast Cancer (MCF-7 and MDA-MB-231): These two cell lines represent different subtypes of breast cancer. MCF-7 is an estrogen receptor-positive line, while MDA-MB-231 is a triple-negative breast cancer line, known for its aggressive nature. researchgate.netwaocp.orgnih.gov The use of both allows for the evaluation of the compound's efficacy against hormone-dependent and independent breast cancers.
Nasopharyngeal Carcinoma (CNE-2): This cell line is used to model a type of head and neck cancer that is more prevalent in certain geographic regions.
The characterization of these cell lines is crucial and typically involves confirming their identity, morphology, and expression of key molecular markers to ensure the reliability and reproducibility of the experimental results. nih.gov
Utilization of Normal Cell Lines for Selectivity Evaluation
A key aspect of anticancer drug development is to ensure that the compound is selectively toxic to cancer cells while sparing normal, healthy cells. To this end, in vitro studies with this compound often include the use of normal, non-cancerous cell lines. oncotarget.com These can include fibroblasts or epithelial cells derived from various tissues. atcc.org By comparing the cytotoxic effects of the compound on cancer cells versus normal cells, researchers can calculate a selectivity index. A higher selectivity index indicates a greater preference of the compound for killing cancer cells, which is a desirable characteristic for a potential therapeutic agent. researchgate.net
Assays for Cell Viability and Proliferation
Once the appropriate cell lines are selected, a variety of assays are employed to quantify the effect of this compound on cell viability and proliferation. These assays provide quantitative data on the compound's potency and efficacy.
Colorimetric Assays
Colorimetric assays are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and widely used method to assess cell viability. altervista.orgnih.gov It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. promega.caprotocols.io The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells. The protocol involves incubating the cells with the test compound for a specific period, followed by the addition of the MTT reagent and subsequent solubilization of the formazan crystals for measurement. protocols.io
AlamarBlue Assay: The AlamarBlue assay, which uses the active ingredient resazurin (B115843), is another popular colorimetric method. scispace.com In viable cells, the blue and non-fluorescent resazurin is reduced to the pink and highly fluorescent resorufin (B1680543). scispace.comimmunologicalsciences.comresearchgate.net The change in color and fluorescence can be measured to determine cell viability. thermofisher.com This assay is considered non-toxic to cells, allowing for continuous monitoring of cell proliferation over time. researchgate.netthermofisher.com
Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and a broad dynamic range for quantifying cellular processes.
Bioluminescence Imaging (BLI): BLI is a powerful technique used to monitor cellular processes in real-time, both in vitro and in vivo. frontiersin.orgcyagen.com In the context of in vitro studies, cells can be genetically engineered to express a luciferase enzyme. nih.govpromega.kr When the appropriate substrate is added, light is produced, and the intensity of this light, captured by a sensitive camera, correlates with the number of viable cells or the activity of a specific cellular pathway. frontiersin.orgresearchgate.net This method is particularly useful for dynamically tracking the effects of this compound on tumor cell growth and for monitoring the activity of specific molecular targets. nih.gov
Protein Content Determination
Determining the total protein content of a cell population can also serve as an indicator of cell number and proliferation. abyntek.com Various methods are available for this purpose.
Bradford Assay: This method is based on the binding of the Coomassie Brilliant Blue dye to proteins, which results in a color change that can be measured spectrophotometrically. abyntek.comresearchgate.net
Bicinchoninic Acid (BCA) Assay: The BCA assay is another colorimetric method where the protein reduces Cu2+ to Cu+, which then chelates with BCA to produce a purple-colored complex with an absorbance maximum at 562 nm. abyntek.comresearchgate.net
Lowry Assay: This method combines the Biuret reaction with the reduction of the Folin-Ciocalteu phenol (B47542) reagent by tyrosine and tryptophan residues in the proteins. abyntek.commdpi.com
These protein determination assays are often used as a complementary method to confirm the results obtained from viability and proliferation assays. researchgate.net
Interactive Data Table: In Vitro Assays for this compound Studies
| Assay Type | Specific Assay | Principle | Measurement | Key Features |
| Colorimetric | MTT Assay | Reduction of tetrazolium salt by metabolically active cells to form formazan crystals. promega.caprotocols.io | Absorbance | Widely used, cost-effective, endpoint assay. altervista.org |
| AlamarBlue Assay | Reduction of resazurin to fluorescent resorufin by viable cells. scispace.comresearchgate.net | Fluorescence or Absorbance | Non-toxic, allows for kinetic monitoring. thermofisher.comnih.gov | |
| Luminescence | Bioluminescence Imaging (BLI) | Light production from luciferase-expressing cells upon substrate addition. frontiersin.orgcyagen.com | Light Intensity | High sensitivity, real-time monitoring of cellular events. nih.govpromega.kr |
| Protein Content | Bradford Assay | Binding of Coomassie dye to proteins. abyntek.comresearchgate.net | Absorbance | Rapid and simple. |
| BCA Assay | Protein-mediated reduction of Cu2+ and chelation with BCA. abyntek.comresearchgate.net | Absorbance | Less susceptible to interfering substances than the Bradford assay. nih.gov | |
| Lowry Assay | Combination of Biuret reaction and reduction of Folin-Ciocalteu reagent. abyntek.commdpi.com | Absorbance | High sensitivity. |
Assays for Apoptosis and Cell Cycle Analysis
To understand how this compound influences programmed cell death (apoptosis) and the sequence of events leading to cell division (the cell cycle), scientists employ several key assays.
Flow Cytometry for Cell Cycle Distribution (e.g., Sub-G1 peak)
Flow cytometry is a powerful technique used to analyze the characteristics of a large population of cells. thermofisher.com In the context of cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA in each cell. thermofisher.comthermofisher.com This allows for the creation of a histogram that displays the distribution of cells in different phases of the cell cycle: G0/G1, S, and G2/M. thermofisher.comnih.gov
A key indicator of apoptosis in flow cytometry is the appearance of a "sub-G1" peak. nih.gov This peak represents apoptotic cells that have fragmented their DNA, resulting in a lower DNA content than healthy cells in the G0/G1 phase. nih.gov The analysis of this sub-G1 population provides a quantitative measure of apoptosis induction. Multiparameter flow cytometry can offer a more detailed analysis by simultaneously labeling DNA, RNA, and specific proteins to distinguish between all cell cycle phases, including G0, G1, S, G2, and M. mdpi.com
Table 1: Cell Cycle Phases and their DNA Content
| Cell Cycle Phase | DNA Content | Description |
|---|---|---|
| Sub-G1 | <2n | Represents apoptotic cells with fragmented DNA. nih.gov |
| G0/G1 | 2n | Resting phase/first gap phase where the cell grows and prepares for DNA synthesis. nih.gov |
| S | 2n to 4n | DNA synthesis phase where the cell replicates its entire genome. nih.gov |
| G2/M | 4n | Second gap phase and mitosis, where the cell prepares for and undergoes division. nih.gov |
DNA Fragmentation Assays
A hallmark of late-stage apoptosis is the cleavage of DNA into smaller fragments. sigmaaldrich.com Several assays can detect this phenomenon. One common method is DNA laddering, where DNA is extracted from treated cells and separated by size using agarose (B213101) gel electrophoresis. abcam.cn In apoptotic cells, this results in a characteristic "ladder" pattern of DNA fragments. abcam.cn
Another widely used technique is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. sigmaaldrich.com This method enzymatically labels the free 3'-OH ends of fragmented DNA, which can then be visualized by microscopy or quantified by flow cytometry. sigmaaldrich.com The Halosperm® assay is another method that allows for the visualization of spermatozoa with damaged DNA. mdpi.com
Immunoblotting for Apoptotic and Cell Cycle Regulatory Markers (e.g., Caspases, PARP, Bcl-2 family proteins)
Immunoblotting, or Western blotting, is a technique used to detect specific proteins in a sample. This method is crucial for examining the expression and activation of key proteins involved in apoptosis and cell cycle regulation.
Caspases: These are a family of proteases that play a central role in executing apoptosis. promega.com.au Initiator caspases (like caspase-8 and -9) are activated early, which in turn activate executioner caspases (like caspase-3, -6, and -7). sigmaaldrich.com Immunoblotting can detect the cleavage of pro-caspases into their active forms, indicating the induction of apoptosis. abcam.co.jp
PARP (Poly(ADP-ribose) polymerase): This DNA repair enzyme is a key substrate for activated caspases. abcam.co.jp During apoptosis, PARP is cleaved, and its detection by immunoblotting serves as a reliable marker of apoptosis. abcam.co.jpresearchgate.net
Bcl-2 family proteins: This family includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members that regulate the intrinsic pathway of apoptosis. researchgate.net The balance between these proteins can determine a cell's fate. Immunoblotting can be used to assess the levels of these proteins, providing insight into how this compound might be modulating this critical regulatory checkpoint. nih.gov
Table 2: Key Apoptotic and Cell Cycle Regulatory Markers
| Marker | Function | Role in Apoptosis/Cell Cycle | Detection Method |
|---|---|---|---|
| Caspases | Proteases | Executioners of apoptosis. promega.com.au | Immunoblotting for cleaved forms. abcam.co.jp |
| PARP | DNA repair enzyme | Cleaved and inactivated by caspases during apoptosis. abcam.co.jp | Immunoblotting for cleaved fragment. abcam.co.jp |
| Bcl-2 family | Apoptosis regulators | Control the mitochondrial pathway of apoptosis. researchgate.net | Immunoblotting for protein levels. nih.gov |
Molecular Biology Techniques for Gene and Protein Expression Analysis
To gain a broader understanding of the cellular response to this compound, researchers can utilize techniques that analyze changes in gene and protein expression on a global scale.
Transcriptomic Profiling
Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-seq), allows for the comprehensive analysis of all RNA transcripts in a cell at a given time. nih.govelifesciences.org This provides a snapshot of the genes that are actively being expressed. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify differentially expressed genes. nih.gov This information can reveal the signaling pathways and cellular processes that are affected by the compound, offering clues about its mechanism of action. frontiersin.orgresearchgate.net
Proteomic Analysis
Proteomic analysis focuses on the large-scale study of proteins, their structures, and their functions. nih.gov Techniques such as mass spectrometry are used to identify and quantify the proteins present in a cell or tissue sample. nih.govembopress.org By comparing the proteomes of treated and untreated cells, researchers can identify changes in protein expression and post-translational modifications that occur in response to this compound. frontiersin.org This can validate findings from transcriptomic studies and provide further insights into the compound's effects on cellular machinery. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Biochemical Assays for Specific Target Interaction
Biochemical assays are fundamental tools for dissecting the direct interactions between this compound and its putative molecular targets. gd3services.comevotec.com These assays are typically performed in a cell-free system, allowing for the precise measurement of binding affinity or the modulation of target activity. evotec.com
DNA Binding Assays
Given that many natural products with structures similar to chartreusin (B1668571) exert their effects by interacting with DNA, various assays are employed to study the potential DNA-binding properties of this compound. These methods are designed to detect and characterize the formation of a complex between the compound and DNA. thermofisher.comrbmb.net
Commonly used techniques include:
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, this technique is a cornerstone for studying protein-DNA interactions but can be adapted for small molecule-DNA binding. nih.govthermofisher.com It is based on the principle that a DNA fragment bound to a molecule will migrate more slowly through a non-denaturing gel than the free, unbound DNA. thermofisher.com This shift in mobility provides evidence of a binding event. thermofisher.com
Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor DNA binding. For instance, in a DNA-protein interaction context, fluorescence resonance energy transfer (FRET) can be used. nih.gov A similar principle could be applied to study the interaction of this compound with DNA.
Chromatin Immunoprecipitation (ChIP): While primarily used to study protein-DNA interactions within the cellular environment, the principles of ChIP can be adapted for in vitro studies. thermofisher.com This method involves crosslinking the compound to DNA, followed by immunoprecipitation of the complex. thermofisher.com
| Assay Type | Principle | Information Gained |
|---|---|---|
| Electrophoretic Mobility Shift Assay (EMSA) | Slower migration of compound-DNA complex in a gel compared to free DNA. thermofisher.com | Qualitative evidence of binding. thermofisher.com |
| Fluorescence-Based Assays (e.g., FRET) | Changes in fluorescence upon binding of the compound to a labeled DNA molecule. nih.gov | Quantitative binding affinity. |
| Chromatin Immunoprecipitation (ChIP)-based methods | Crosslinking of the compound to DNA followed by selective precipitation. thermofisher.com | Identification of binding sites on DNA. |
Enzyme Activity Assays (e.g., Topoisomerase II, RNA Polymerase II, Kinase Assays)
A crucial aspect of understanding the mechanism of this compound is to investigate its effect on key cellular enzymes. Enzyme activity assays are designed to measure the rate of an enzymatic reaction and how it is affected by the presence of the compound. thermofisher.cnsigmaaldrich.com These assays are vital for identifying potential inhibitory or activating effects. creative-biolabs.com
Topoisomerase II Assays: Topoisomerases are enzymes that regulate the topology of DNA and are common targets for anticancer drugs. wikipedia.org Assays to measure Topoisomerase II activity often involve monitoring the relaxation of supercoiled plasmid DNA. nih.gov Inhibition of the enzyme by a compound like this compound would result in a decrease in the amount of relaxed DNA. nih.govembopress.org Some inhibitors, known as topoisomerase poisons, stabilize the transient DNA-protein cleavage complex. wikipedia.org
RNA Polymerase II Assays: RNA polymerase II (Pol II) is responsible for transcribing messenger RNA from a DNA template. wikipedia.orgscbt.com Its activity can be measured in vitro by quantifying the amount of RNA produced. mdpi.com Inhibitors of Pol II can block different stages of transcription, including initiation, elongation, or termination. wikipedia.org
Kinase Assays: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in drug discovery. frontiersin.orgmdpi.com Kinase activity assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. ucsf.edu The inhibition of a specific kinase by this compound would be detected as a reduction in substrate phosphorylation. elifesciences.orgwikipedia.org
| Enzyme Target | Assay Principle | Potential Finding for this compound |
|---|---|---|
| Topoisomerase II | Measures the enzyme's ability to relax supercoiled DNA. nih.gov | Inhibition of DNA relaxation, indicating interference with the enzyme's catalytic cycle. nih.govembopress.org |
| RNA Polymerase II | Quantifies the synthesis of RNA from a DNA template. mdpi.com | Reduction in RNA synthesis, suggesting inhibition of transcription. wikipedia.orgscbt.com |
| Kinases | Measures the transfer of a phosphate group to a substrate. ucsf.edu | Decreased phosphorylation of the substrate, indicating inhibition of a specific kinase. elifesciences.orgwikipedia.org |
Advanced Imaging Techniques for Cellular Localization and Dynamics
To complement the findings from biochemical assays, advanced imaging techniques are employed to visualize the subcellular localization and dynamic behavior of this compound within living or fixed cells. These methods provide crucial spatial and temporal information about the compound's distribution and interaction with cellular structures. numberanalytics.comnumberanalytics.com
Commonly used advanced imaging techniques include:
Fluorescence Microscopy: This is a powerful and widely used technique for visualizing specific molecules within cells. numberanalytics.com If this compound is intrinsically fluorescent or can be tagged with a fluorescent dye, its distribution within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) can be observed.
Confocal Microscopy: This technique offers improved resolution and contrast over conventional fluorescence microscopy by eliminating out-of-focus light. numberanalytics.com It allows for the generation of high-resolution, three-dimensional images of cells, providing a more detailed picture of the compound's localization. nih.gov
Super-Resolution Microscopy: These techniques, such as STORM, STED, and SIM, bypass the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale. numberanalytics.com This level of detail can reveal precise interactions of this compound with subcellular components. nih.govnih.gov
Live-Cell Imaging: This involves imaging living cells over time to study dynamic processes. numberanalytics.com It can be used to track the uptake, movement, and potential redistribution of this compound within cells in real-time, providing insights into its kinetics and interactions with cellular machinery. frontiersin.org
| Imaging Technique | Key Feature | Information Provided for this compound Studies |
|---|---|---|
| Fluorescence Microscopy | Use of fluorescent labels to visualize specific molecules. numberanalytics.com | General subcellular distribution. |
| Confocal Microscopy | High-resolution, 3D imaging by removing out-of-focus light. numberanalytics.comnih.gov | Detailed spatial localization within organelles. |
| Super-Resolution Microscopy | Imaging beyond the diffraction limit of light. numberanalytics.comnih.gov | Nanoscale visualization of interactions with molecular complexes. |
| Live-Cell Imaging | Real-time observation of dynamic cellular processes. numberanalytics.com | Kinetics of cellular uptake, trafficking, and redistribution. frontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
